molecular formula C16H12N4O B11016056 2-phenyl-6-(1H-pyrrol-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-ol

2-phenyl-6-(1H-pyrrol-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11016056
M. Wt: 276.29 g/mol
InChI Key: UBBCJDXRWVYWDP-UHFFFAOYSA-N
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Description

2-phenyl-6-(1H-pyrrol-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that features a unique structure combining a pyrrole ring, a pyrazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-(1H-pyrrol-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone can lead to the formation of the pyrazolo[3,4-b]pyridine core, which can then be further functionalized to introduce the phenyl and pyrrole groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-(1H-pyrrol-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield the reduced form of the compound.

Mechanism of Action

The mechanism of action of 2-phenyl-6-(1H-pyrrol-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that contain pyrrole, pyrazole, and pyridine rings, such as:

Uniqueness

The uniqueness of 2-phenyl-6-(1H-pyrrol-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-ol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-phenyl-6-(1H-pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C16H12N4O/c21-16-12-8-9-14(13-7-4-10-17-13)18-15(12)19-20(16)11-5-2-1-3-6-11/h1-10,17H,(H,18,19)

InChI Key

UBBCJDXRWVYWDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CN4

Origin of Product

United States

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